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molecular formula C11H17F2NO B8387867 4-(4,4-Difluoro-piperidin-1-yl)-cyclohexanone

4-(4,4-Difluoro-piperidin-1-yl)-cyclohexanone

Cat. No. B8387867
M. Wt: 217.26 g/mol
InChI Key: MRPLWVFDMQGJAA-UHFFFAOYSA-N
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Patent
US09000154B2

Procedure details

Stir a solution of 1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4,4-difluoro-piperidine (2.41 g, 9.22 mmol) in 4 mL of 6M hydrochloric acid at room temperature for 48 h. Neutralize the mixture with the addition of 30% NaOH solution and extract with 5×CH2Cl2. Dry the combined extracts with MgSO4 and evaporate to give 1.93 g, 96% yield of 4-(4,4-difluoro-piperidin-1-yl)-cyclohexanone as a colorless liquid.
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4,4-difluoro-piperidine
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[CH2:16][CH2:15][C:14]([F:18])([F:17])[CH2:13][CH2:12]3)[CH2:7][CH2:6]2)[O:4]CC1.[OH-].[Na+]>Cl>[F:18][C:14]1([F:17])[CH2:15][CH2:16][N:11]([CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4,4-difluoro-piperidine
Quantity
2.41 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2CCC(CC2)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with 5×CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined extracts with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
FC1(CCN(CC1)C1CCC(CC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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